4-Isopropyl-2-(isoxazol-5-YL)phenol
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Overview
Description
4-Isopropyl-2-(isoxazol-5-yl)phenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(isoxazol-5-yl)phenol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for the synthesis of isoxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(isoxazol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could yield various ethers or esters.
Scientific Research Applications
4-Isopropyl-2-(isoxazol-5-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4-Isopropyl-2-(isoxazol-5-yl)phenol can be compared with other similar compounds, such as:
2-(Isoxazol-5-yl)-4,6-dimethylphenol: Another isoxazole derivative with similar structural features.
5-(2-Hydroxy-5-isopropylphenyl)isoxazole: A compound with a similar isoxazole ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
288844-44-0 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H13NO2/c1-8(2)9-3-4-11(14)10(7-9)12-5-6-13-15-12/h3-8,14H,1-2H3 |
InChI Key |
LLFVBKFDJZAAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C2=CC=NO2 |
Origin of Product |
United States |
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